2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide
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Overview
Description
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a cyanoethanimidoyl group
Preparation Methods
The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a cyanoethanimidoyl compound to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the piperazine ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The cyanoethanimidoyl group may also play a role in its biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest it may affect signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine derivatives: These compounds share the pyridine ring with chlorine and trifluoromethyl substitutions and are used in various chemical applications.
Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties.
Cyanoethanimidoyl compounds: These compounds are known for their reactivity and potential use in synthetic chemistry .
The uniqueness of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H17ClF3N7O |
---|---|
Molecular Weight |
403.79 g/mol |
IUPAC Name |
N-[(Z)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H17ClF3N7O/c16-11-7-10(15(17,18)19)8-22-14(11)26-5-3-25(4-6-26)9-13(27)24-23-12(21)1-2-20/h7-8H,1,3-6,9H2,(H2,21,23)(H,24,27) |
InChI Key |
QTJVFFSKKGAZCT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C(/CC#N)\N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=C(CC#N)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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